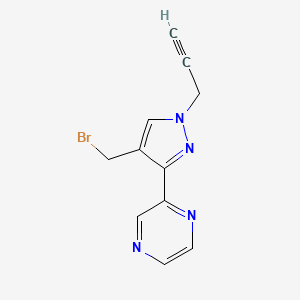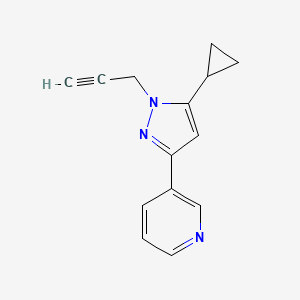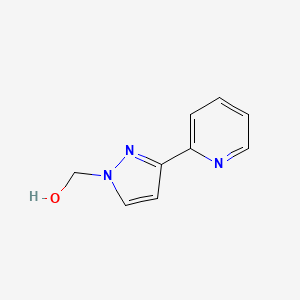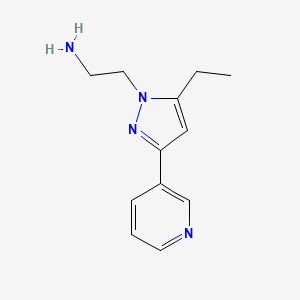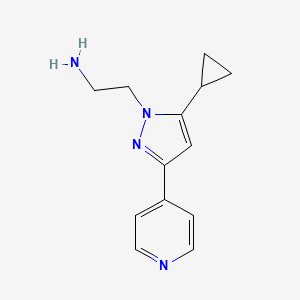
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, commonly known as ETTP, is a novel synthetic compound with promising applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. ETTP has been studied for its potential to act as a catalyst for a variety of reactions, its ability to form strong covalent bonds with a variety of organic molecules, and its potential as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to "2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol" have been explored to understand their structural properties and potential applications. For instance, Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating their potent anti-tumor properties against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, the structural characterization and Hirshfeld surface analysis of a pyrazoline compound incorporating a methylthiophen-2-yl group revealed insights into its crystal packing and intermolecular interactions, which are crucial for understanding its physical properties and reactivity (Delgado et al., 2020).
Biological and Pharmacological Applications
Research into compounds structurally related to "this compound" has shown promising biological and pharmacological activities. For example, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives demonstrated the ability to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). This highlights the potential of these compounds in cancer therapy.
Antimicrobial and Antifungal Activities
Compounds derived from "this compound" have been investigated for their antimicrobial and antifungal properties. Asif et al. (2021) synthesized new ethanone derivatives that showed significant antibacterial activity against common pathogenic bacteria, indicating their potential as new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Wirkmechanismus
Target of Action
The primary target of this compound is the cannabinoid receptor CB1 . CB1 receptors are predominantly found in the central nervous system (CNS), particularly in the brain. These receptors play a crucial role in modulating various physiological processes, including pain perception, mood regulation, appetite, and memory .
Mode of Action
When our compound interacts with CB1 receptors, it acts as a partial agonist . This means that it binds to the receptor but only partially activates it. Unlike full agonists, which fully activate the receptor, partial agonists have a more nuanced effect. Upon binding, our compound alters the receptor’s conformation, leading to downstream signaling pathways. These pathways involve G proteins and intracellular messengers like cyclic AMP (cAMP) and protein kinase A (PKA) .
Biochemical Pathways
The activation of CB1 receptors by our compound triggers several downstream effects:
- CB1 receptors are often located presynaptically, where they dampen neurotransmitter release. By doing so, they modulate pain perception, appetite, and mood. CB1 activation affects synaptic plasticity, influencing learning and memory processes. CB1 receptors in the hypothalamus play a role in appetite control. CB1 activation reduces pain perception by inhibiting pain signals in the spinal cord and brain. The compound’s interaction with CB1 receptors contributes to its psychoactive properties .
Result of Action
The molecular and cellular effects of our compound’s action include altered neurotransmitter release, changes in synaptic plasticity, and modulation of appetite and pain perception. These effects collectively contribute to its therapeutic potential .
Action Environment
Environmental factors significantly impact the compound’s efficacy and stability:
- The compound’s solubility and receptor binding affinity can vary with pH. Stability and bioavailability may be affected by temperature fluctuations. Photodegradation can occur, affecting the compound’s shelf life. Interactions with other drugs or food can alter its metabolism.
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,7-8,14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWVJTIVGPGGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




